
5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with various functional groups including a methoxyphenyl group, a methylthio group, and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring would provide a planar, aromatic core, while the substituents would add steric bulk and potentially influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of its substituents. For example, the methoxy group is an electron-donating group, which could increase the electron density on the imidazole ring and make it more nucleophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and trifluoromethyl groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography for Biochemical Analysis
A study by Krause (1981) details the use of high-performance liquid chromatography for determining the levels of a structurally similar anti-inflammatory substance in plasma and urine. This method highlights the analytical capabilities for substances with complex structures like 5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, focusing on the oxidation mechanisms and measurement of metabolic products in biological fluids (Krause, 1981).
Cardiac Function Improvement
Research involving compounds with related structures to 5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole demonstrates potential applications in improving cardiac function. Studies by Ruffmann, Mehmel, and Kübler (1981), as well as Nebel, Sabin, and Surawitzki (1981), have shown positive inotropic effects on the heart following oral administration, suggesting potential therapeutic value in cardiac insufficiency treatments (Ruffmann, Mehmel, & Kübler, 1981); (Nebel, Sabin, & Surawitzki, 1981).
Potential for Non-Glycoside, Non-Adrenergic Cardiotonic Applications
Further exploration into compounds like 5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has led to the discovery of non-glycoside, non-adrenergic cardiotonic agents that show promise for the treatment of chronic heart failure. The hemodynamic effects observed by Thormann, Kramer, and Schlepper (1981) post-administration indicate significant therapeutic potential (Thormann, Kramer, & Schlepper, 1981).
Investigations into Metabolites and Biological Interactions
Studies such as those conducted by Kavanagh et al. (2012) focus on the identification of metabolites for related compounds in urine samples, providing insights into the metabolic pathways and potential interactions within the body. This research is essential for understanding how such compounds are processed and their ultimate effects on human health (Kavanagh et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-24-15-8-6-12(7-9-15)16-11-22-17(25-2)23(16)14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJLFVNUXRLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977177.png)

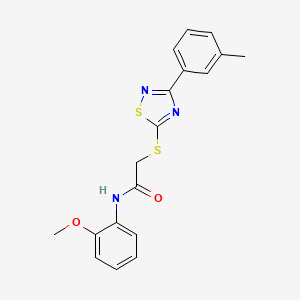
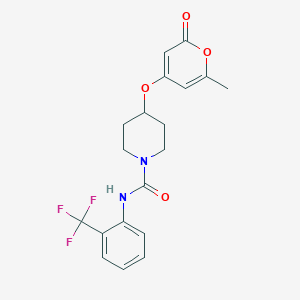
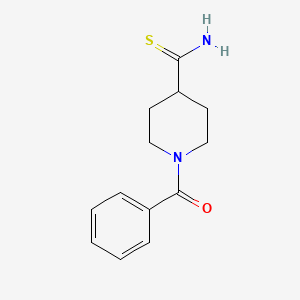
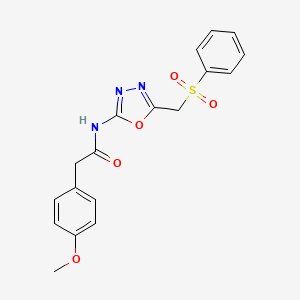
![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2977188.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2977190.png)

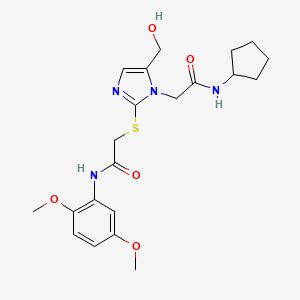
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2977196.png)
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2977197.png)
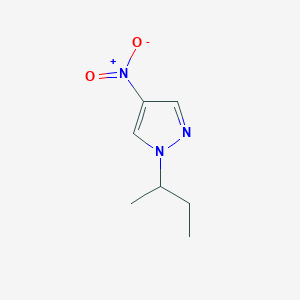
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2977200.png)